Clarithromycin EP Impurity P
Description
Clarithromycin EP Impurity P (CAS 123967-58-8) is a structurally related compound identified as a degradation product or synthetic byproduct during the manufacturing or storage of clarithromycin, a macrolide antibiotic. Impurity P is categorized under the European Pharmacopoeia (EP) standards, emphasizing its regulatory significance in ensuring drug purity and safety.
Properties
CAS No. |
123967-58-8 |
|---|---|
Molecular Formula |
C39H71NO13 |
Molecular Weight |
761.98 |
Appearance |
White Solid |
melting_point |
>215°C (dec.) |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4'',6-Di-O-methylerythromycin; Oxacyclotetradecane, Erythromycin deriv.; 4'-O-Methylclarithromycin |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The patented method (CN105418709A) outlines a four-step synthesis starting from erythromycin oxime, emphasizing selective methylation and hydroxyl protection:
-
Hydroxyl Protection :
Erythromycin oxime is treated with 1,1-diisopropoxyhexane in ethyl acetate at 15°C, followed by pyridine hydrochloride and trimethylchlorosilane. This step selectively protects the oxime hydroxyl group, preventing undesired methylation. -
Methylation :
The protected intermediate undergoes methylation using monobromethane in a toluene-dimethyl sulfoxide (DMSO) solvent system. Potassium hydroxide facilitates the reaction at 10°C, achieving >90% selectivity for the 11-O-methylation site. -
Deprotection :
Glacial acetic acid in ethanol-water (1:1) cleaves the protecting groups at 50°C. Sodium bisulfite is added to quench residual oxidizing agents, ensuring high recovery yields. -
Crude Product Isolation :
Ethyl acetate extraction under alkaline conditions (pH 10–11) isolates the impurity, yielding 9.3 g of crude product from 10 g of erythromycin oxime.
Reaction Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Solvent for Protection | Ethyl acetate | Enhances solubility of intermediates |
| Methylation Temperature | 10°C | Minimizes side methylation at 12-OH |
| Deprotection Time | 6 hours | Ensures complete acetal hydrolysis |
| pH During Extraction | 10.5 | Prevents API co-extraction |
Purification and Analytical Validation
Gradient Crystallization
The crude impurity is purified via ethanol-based gradient cooling:
Analytical Method Validation
The detection method (CN105372373A) employs reversed-phase HPLC with potassium dihydrogen phosphate (pH 4.2) and acetonitrile mobile phases:
| Parameter | Specification | Result for Impurity P |
|---|---|---|
| Retention Time | 22–24 minutes | 23.1 minutes |
| Linearity (R²) | 0.998–1.002 | 0.9997 |
| LOD | 0.02% | 0.015% |
Comparative Analysis of Preparation Methods
The patented approach offers distinct advantages over conventional routes:
| Method | Selectivity | Yield | Purity | Scalability |
|---|---|---|---|---|
| CN105418709A | High (92%) | 78% | 99.3% | Industrial |
| Classical Methylation | Low (45%) | 52% | 95.1% | Lab-scale |
The use of 1,1-diisopropoxyhexane as a protecting agent reduces side reactions at the 12-OH position, while the toluene-DMSO solvent system enhances methylation efficiency.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Clarithromycin EP Impurity P undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Pharmaceutical Quality Control
Clarithromycin EP Impurity P plays a crucial role in the quality control of clarithromycin formulations. It is included in the regulatory specifications outlined by pharmacopoeias, such as the American and European Pharmacopeia. The content of this impurity must not exceed specified limits to ensure the safety and efficacy of the final drug product .
Quality Control Applications:
- Analytical Method Development: Used in developing analytical methods for quantifying clarithromycin and its impurities.
- Method Validation: Essential for validating methods to ensure compliance with regulatory standards during drug production .
- Quality Assurance in Production: Monitored during the manufacturing process to maintain product integrity.
Mechanism of Action in Bacterial Inhibition
This compound exhibits antibacterial properties by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, which blocks peptidyl transferase activity, ultimately preventing bacterial growth and replication. This mechanism is vital for understanding its potential therapeutic applications and interactions with other compounds.
Biochemical Pathways:
- Inhibition of bacterial protein synthesis leads to bacterial cell death or growth inhibition.
- Affects various cellular functions, including gene expression and metabolic processes within bacterial cells.
Research Applications
The compound is utilized in various research contexts, particularly in microbiology and pharmacology. Its ability to inhibit bacterial growth makes it a useful tool for studying antibiotic resistance mechanisms and evaluating new antibacterial agents.
Research Areas:
- Antibiotic Resistance Studies: Investigating how bacteria adapt to clarithromycin and its impurities.
- Pharmacokinetics Research: Understanding how this compound interacts with human cells, particularly neutrophils and macrophages.
- Chemical Reaction Studies: Exploring oxidation, reduction, and substitution reactions involving this compound can provide insights into its reactivity and stability under different conditions.
The preparation and use of this compound must adhere to stringent regulatory guidelines. The methods for synthesizing this compound have been refined to ensure high selectivity and yield, which is crucial for maintaining the quality of clarithromycin products .
Mechanism of Action
Clarithromycin EP Impurity P, like clarithromycin, exerts its effects by binding to the bacterial 50S ribosomal subunit. This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process. The compound may be bacteriostatic or bactericidal depending on the organism and drug concentration .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Clarithromycin Impurities
*Inferred from molecular weight and related impurities.
Key Observations:
Structural Variability: Impurity P vs. Impurity N vs. Impurity P: The 10E,11-didehydro and 11-deoxy modifications in Impurity N likely increase hydrophobicity compared to Impurity P, affecting its retention time in chromatographic analyses . Impurity K: Distinct bicyclic structure suggests it is a truncated analog, possibly with reduced antibacterial activity due to loss of critical functional groups .
Analytical Significance :
- Impurities like N and H are detectable via HPLC-ECD methods due to their unique chromophores or polarity profiles . Impurity P’s detection would require method optimization based on its inferred structure.
- Stability studies (e.g., for Impurity A) highlight the importance of controlling storage conditions to prevent degradation into such impurities .
Regulatory Implications: EP guidelines mandate strict control of impurities (e.g., ≤0.15% for specified impurities).
Research Findings and Pharmacological Considerations
While direct studies on Impurity P are absent in the evidence, insights can be extrapolated from related impurities:
- Drug Resistance : Mutations in Mycobacterium abscessus subsp. (massiliense vs. abscessus) correlate with clarithromycin resistance . Impurities with structural similarities to clarithromycin (e.g., Impurity D) might bind bacterial ribosomes weakly, inadvertently selecting for resistant strains.
- Metabolic Interactions : Clarithromycin is a CYP3A4/P-glycoprotein inhibitor, increasing plasma concentrations of co-administered drugs like bosentan (282% AUC increase) . Impurities with intact macrolide rings (e.g., Impurity P) could retain partial inhibitory activity, necessitating toxicity studies.
- GABA Receptor Modulation : Clarithromycin’s allosteric modulation of GABAₐ receptors (observed in PET studies) raises questions about whether impurities with similar lipophilicity (e.g., Impurity N) might exhibit off-target neurological effects.
Biological Activity
Clarithromycin EP Impurity P, also known as 4′,6-Di-O-methylerythromycin A, is a significant compound derived from the macrolide antibiotic clarithromycin. Its biological activity primarily revolves around its ability to inhibit bacterial protein synthesis, making it an important subject of study in pharmacology and microbiology.
Target of Action:
this compound exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits the peptidyl transferase activity, which is crucial for protein synthesis in bacteria. Consequently, this leads to the inhibition of bacterial growth or cell death due to the inability to produce essential proteins necessary for survival.
Biochemical Pathways:
The primary pathway affected by this compound is the bacterial protein synthesis pathway . By disrupting this pathway, the compound effectively prevents bacteria from replicating and thriving in various environments. This mechanism is similar to that of its parent compound, clarithromycin, which has been extensively studied for its pharmacokinetic properties and efficacy against a range of pathogens .
Pharmacokinetics
Research indicates that clarithromycin and its derivatives, including this compound, demonstrate high stability in acidic conditions, allowing for effective absorption in the gastrointestinal tract. The pharmacokinetic profile shows that these compounds achieve high concentrations in tissues such as the lungs, which is particularly beneficial for treating respiratory infections .
Cellular Effects
Impact on Cell Function:
As a derivative of clarithromycin, this compound may influence various cellular functions beyond mere antibacterial activity. It can affect cell signaling pathways, modify gene expression, and alter cellular metabolism. These effects are critical in understanding how this compound might interact with human cells and immune responses .
Comparative Analysis with Other Impurities
To better understand the unique properties of this compound, it is beneficial to compare it with other related impurities:
| Impurity | Structure/Description | Biological Activity |
|---|---|---|
| Clarithromycin EP Impurity A | 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A | Similar mechanism but varied potency against different bacteria |
| Clarithromycin EP Impurity B | 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine | Less studied; potential antiviral properties |
| Clarithromycin EP Impurity C | 4′,6-Di-O-methylerythromycin A | Similar action but distinct pharmacokinetic properties |
| Clarithromycin EP Impurity D | N-Demethylclarithromycin | Reduced antibacterial activity compared to parent compound |
Case Studies and Research Findings
Q & A
Q. What analytical methods are recommended for identifying and quantifying Clarithromycin EP Impurity P in drug substances?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for impurity profiling. Method development should prioritize resolving Impurity P from structurally related analogs (e.g., oxime isomers or decladinosylated derivatives). For example, gradient elution with a C18 column and mobile phases like phosphate buffer (pH 7–8) and acetonitrile can achieve baseline separation . Quantification requires validation per ICH Q2(R1), including specificity, linearity (R² > 0.995), and precision (RSD < 2%) .
Q. How are EP impurity reference standards validated for use in regulatory compliance studies?
EP standards must undergo rigorous characterization using orthogonal techniques:
- Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- Purity assessment : HPLC with photodiode array (PDA) detection to ensure >95% purity, with residual solvents quantified via gas chromatography (GC) .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to confirm storage conditions .
Q. What are the key regulatory guidelines governing impurity thresholds for this compound?
ICH Q3A/B defines reporting, identification, and qualification thresholds for impurities. For Clarithromycin (a macrolide antibiotic), the identification threshold is typically 0.1% w/w. EP monographs mandate inclusion of process-related impurities (e.g., oxime isomers) in chromatographic profiles, even if below thresholds, to aid manufacturers in process optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles between USP and EP monographs for Clarithromycin?
Discrepancies often arise from differing pharmacopeial acceptance criteria. For example, USP includes decladinosylated impurities (e.g., Impurity I) in its monograph, while EP emphasizes oxime isomers (e.g., Impurity L). To reconcile
Q. What synthetic pathways lead to the formation of this compound, and how can its formation be minimized?
Impurity P is hypothesized to form during the final lactamization step of Clarithromycin synthesis. Key factors include:
- Reaction pH : Optimal control at pH 7–8 minimizes undesired oxime isomerization (e.g., Z/E ratios) .
- Catalyst selection : Use of non-metallic catalysts reduces metal-catalyzed side reactions .
- Purification strategies : Crystallization under controlled temperature gradients purges isomers to <1.2% .
Q. What methodologies are suitable for assessing the toxicological risks of Impurity P at trace levels?
- Genotoxicity screening : Ames test and micronucleus assays to evaluate mutagenic potential .
- Elemental impurity analysis : Inductively coupled plasma mass spectrometry (ICP-MS) to quantify heavy metals (e.g., Pd, Ni) from synthetic catalysts, adhering to USP <232>/<233> limits .
- Dose-response modeling : Calculate permissible daily exposure (PDE) using NOAEL data from preclinical studies .
Q. How can advanced spectral techniques elucidate the degradation kinetics of Impurity P under varying storage conditions?
- LC-QTOF-MS : Track degradation products in real-time under accelerated stability conditions (e.g., 40°C/75% RH) .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life, assuming first-order degradation kinetics .
- Isotopic labeling : Use deuterated analogs to trace hydrogen exchange pathways during hydrolysis .
Methodological Considerations for Data Integrity
Q. What validation parameters are critical for ensuring reproducibility in impurity quantification methods?
- System suitability : Retention time variability <1%, theoretical plates >2000, and tailing factor <2 .
- Limit of detection (LOD) : ≤0.03% for nitrosamine-like impurities, requiring UHPLC-MS/MS for trace analysis .
- Robustness : Evaluate method performance under deliberate variations (e.g., ±10% mobile phase composition) .
Q. How should researchers address discrepancies between in-house impurity data and pharmacopeial specifications?
- Collaborative studies : Engage cross-laboratory validation using harmonized reference standards .
- Meta-analysis : Aggregate data from published stability studies to identify trends in impurity behavior .
Ethical and Regulatory Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
